molecular formula C8H11N3O4S B2858175 N,N-dimethyl-N'-(3-nitrophenyl)sulfamide CAS No. 82936-48-9

N,N-dimethyl-N'-(3-nitrophenyl)sulfamide

Cat. No.: B2858175
CAS No.: 82936-48-9
M. Wt: 245.25
InChI Key: NEDZHLALERRIPP-UHFFFAOYSA-N
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Description

General Overview of Sulfamide (B24259) Functional Groups and Their Significance in Contemporary Chemical Synthesis and Molecular Design

The sulfamide functional group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms (R¹R²NSO₂NR³R⁴), is a crucial moiety in modern chemistry. wikipedia.orgnih.gov These structures are analogous to urea and can act as both hydrogen-bond donors and acceptors, a feature that is highly valuable in molecular design and materials science. researchgate.net The sulfonamide group, a closely related functionality with the general structure R-SO₂NR'R'', is a cornerstone in the development of a wide array of pharmaceuticals. ajchem-b.comajchem-b.com

Sulfonamides are recognized for their chemical and metabolic stability, making them attractive components in the design of bioactive molecules. researchgate.net They serve as versatile building blocks in organic synthesis, with numerous methods developed for their preparation. acs.orgresearchgate.net The classical approach involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgfrontiersrj.com More contemporary methods include transition-metal-catalyzed cross-coupling reactions and the use of sulfur dioxide surrogates, which offer greater efficiency and functional group tolerance. thieme-connect.comorganic-chemistry.org The rigidity of the sulfonamide functional group often results in crystalline compounds, a property that is advantageous for the purification and characterization of organic molecules. wikipedia.org

Specific Importance of Substituted Sulfamides in Advanced Organic and Inorganic Chemistry

Substituted sulfamides, where the hydrogen atoms on the nitrogen atoms are replaced by organic groups, are of significant interest in advanced chemical research. The nature of these substituents can profoundly influence the molecule's physical, chemical, and biological properties. In medicinal chemistry, the sulfonamide group is a key pharmacophore in drugs with a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. frontiersrj.comekb.eg

The diverse pharmacological activities of sulfonamides stem from their ability to act as structural mimics of p-aminobenzoic acid (PABA), thereby inhibiting the bacterial synthesis of folic acid. nih.gov Furthermore, substituted sulfonamides are explored as enzyme inhibitors, targeting metalloenzymes like carbonic anhydrases. nih.gov In materials science, the hydrogen-bonding capabilities of N,N'-disubstituted sulfamides have been utilized in the development of gels and other supramolecular assemblies. researchgate.net The synthesis of unsymmetrical sulfamides, in particular, has been a focus of research to create novel molecular architectures with tailored properties. researchgate.net

Chemical Profile of N,N-dimethyl-N'-(3-nitrophenyl)sulfamide

The specific compound of interest, this compound, is a substituted sulfamide. Its chemical identity is defined by the following properties:

PropertyValue
CAS Number 82936-48-9
Molecular Formula C₈H₁₁N₃O₄S
Molecular Weight 245.26 g/mol
IUPAC Name This compound

This compound is commercially available as a research chemical, categorized under organic building blocks, specifically sulfamides and aryls. bldpharm.com

Synthesis and Research Applications of this compound

While specific, detailed research findings exclusively on this compound are not extensively documented in publicly available literature, its synthesis can be inferred from general methods for preparing unsymmetrically substituted sulfamides. One common synthetic route would involve the reaction of 3-nitroaniline (B104315) with dimethylsulfamoyl chloride in the presence of a base.

Given its structure, this compound can be considered a valuable building block in synthetic chemistry. The presence of a nitro group on the phenyl ring offers a site for further chemical modification, such as reduction to an amine, which can then be used in subsequent coupling reactions to build more complex molecules. The dimethylsulfamide moiety imparts specific solubility and conformational properties.

Substituted nitrophenyl sulfamides, in a broader sense, have been investigated for their potential biological activities. The nitroaromatic group is a known pharmacophore, and its combination with the sulfamide group could lead to compounds with interesting pharmacological profiles. However, without specific studies on this compound, its precise applications in advanced chemical research remain a subject for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dimethylsulfamoylamino)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-10(2)16(14,15)9-7-4-3-5-8(6-7)11(12)13/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDZHLALERRIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N,N-dimethyl-N'-(3-nitrophenyl)sulfamide Analogues

The synthesis of N,N-disubstituted-N'-aryl sulfamides, such as this compound, relies on the formation of a stable sulfur-nitrogen bond. The methodologies to achieve this can be broadly categorized, ranging from classical direct coupling reactions to modern electrochemical and polymer-supported strategies.

Direct and Indirect Synthesis Approaches for Sulfamide (B24259) Scaffolds

The construction of the sulfamide core structure is a central theme in medicinal and organic chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.gov Synthetic approaches are generally classified as either direct or indirect.

Direct Synthesis: This is the most common and straightforward approach. It typically involves the reaction of an amine nucleophile with a sulfur(VI) electrophile. For a target molecule like this compound, this would involve one of two primary pathways:

Reaction of a sulfamoyl chloride (e.g., N,N-dimethylsulfamoyl chloride) with an aniline (B41778) derivative (e.g., 3-nitroaniline).

Reaction of an amine (e.g., dimethylamine) with an N-aryl sulfamoyl chloride (e.g., N-(3-nitrophenyl)sulfamoyl chloride).

A classic method for creating symmetrical sulfamides involves the reaction of a primary amine with sulfuryl chloride in the presence of a base. However, for unsymmetrical sulfamides like the title compound, a stepwise approach using a sulfamoyl chloride intermediate is necessary.

Indirect Synthesis: These routes are less common and involve the transformation of other sulfur-containing functional groups into the sulfamide moiety. For instance, the oxidation of a corresponding sulfinamide can yield a sulfonamide, a related structure. researchgate.net While not a primary route to sulfamides, such transformations highlight the chemical versatility of sulfur-based scaffolds.

Utilization of Specific Precursors and Reagents

The synthesis of a specific sulfamide is dictated by the choice of its precursors. For this compound, the most logical precursors are 3-nitroaniline (B104315) and N,N-dimethylsulfamoyl chloride . The reaction involves the nucleophilic attack of the amino group of 3-nitroaniline on the electrophilic sulfur atom of the sulfamoyl chloride, displacing the chloride leaving group. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

While not used for the direct synthesis of the title sulfamide, 4-nitrobenzenesulfonyl chloride is a key reagent for the synthesis of related sulfonamide structures. guidechem.com It reacts readily with primary and secondary amines to form stable N-substituted sulfonamides. guidechem.comgoogle.com This reaction principle, the coupling of an amine with a sulfonyl chloride derivative, is fundamental to the chemistry of both sulfonamides and sulfamides. researchgate.netresearchgate.net

The table below illustrates potential precursor pairings for the synthesis of various sulfamide analogues using the direct approach.

Target Sulfamide AnalogueAmine PrecursorSulfamoyl Chloride Precursor
This compound3-nitroanilineN,N-dimethylsulfamoyl chloride
N,N-diethyl-N'-(4-chlorophenyl)sulfamide4-chloroanilineN,N-diethylsulfamoyl chloride
N-methyl-N'-(2-methoxyphenyl)sulfamide2-methoxyanilineN-methylsulfamoyl chloride
N,N-dimethyl-N'-(phenyl)sulfamideAnilineN,N-dimethylsulfamoyl chloride

Electrochemical Synthesis Strategies

Electrochemical methods represent a green and innovative approach to chemical synthesis, often avoiding harsh reagents and conditions. uni-mainz.de Recently, an electrochemical protocol for the synthesis of symmetrical sulfamides directly from anilines and sulfur dioxide (SO2) has been demonstrated. rsc.orgnih.gov This method utilizes iodide as a mediator and avoids the need for a supporting electrolyte. The reaction proceeds by oxidizing the aniline, which then reacts with SO2 to form the sulfamide linkage.

Another electrochemical strategy involves the dehydrogenative synthesis of sulfonamides from (hetero)arenes, SO2, and amines. nih.gov This metal-free process uses a boron-doped diamond electrode and is triggered by the direct anodic oxidation of the aromatic compound, which then undergoes a nucleophilic attack by an amidosulfinate intermediate. nih.gov These electrosynthesis techniques highlight a modern approach to forming sulfur-nitrogen bonds, offering a potentially more sustainable pathway for producing sulfamide and sulfonamide libraries. researchgate.net

Starting Material (Aniline)Product (Symmetrical Sulfamide)Yield (%)Reference
AnilineN,N'-diphenylsulfamide81 rsc.org
4-fluoroanilineN,N'-bis(4-fluorophenyl)sulfamide93 rsc.org
4-tert-butylanilineN,N'-bis(4-tert-butylphenyl)sulfamide85 rsc.org
3-methoxyanilineN,N'-bis(3-methoxyphenyl)sulfamide62 rsc.org

Polymer-Supported Synthetic Methods

Polymer-supported synthesis allows for the creation of large molecules and simplifies purification processes. The development of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry has enabled the efficient synthesis of polysulfates, polysulfonates, and, more recently, polysulfamides. chemrxiv.org Polysulfamides are polymers where the repeating units are linked by sulfamide groups. nih.gov

The synthesis can be achieved through the step-growth polymerization of AB-type monomers containing both an amine and a sulfamoyl fluoride (B91410) group. nih.gov Alternatively, an AA/BB polymerization approach can be used, reacting a bis(amine) with a bis(sulfamoyl fluoride) or a stable SO2F2 surrogate. chemrxiv.org These methods produce polymers with high thermal stability and tunable glass transition temperatures, demonstrating the robustness of the sulfamide linkage in macromolecular chemistry. chemrxiv.orgnih.gov While not a direct method for a small molecule like this compound, these techniques underscore the utility of sulfamide chemistry in materials science.

One-Pot Synthetic Procedures

One-pot syntheses are highly efficient as they reduce reaction time, resource consumption, and waste generation by avoiding the isolation of intermediate compounds. Several one-pot procedures have been developed for the synthesis of sulfonamides, which serve as important methodological precedents for sulfamide synthesis.

These strategies include:

A palladium-catalyzed process that converts aryl iodides into ammonium (B1175870) sulfinates, which are then treated with an amine and sodium hypochlorite (B82951) to form sulfonamides. organic-chemistry.org

The use of cyanuric chloride to activate amine-derived sulfonate salts for subsequent reaction with another amine, yielding the final sulfonamide product under mild conditions. organic-chemistry.org

A novel approach that couples traditional amide partners—carboxylic acids and amines—to generate sulfonamides through a copper-catalyzed aromatic decarboxylative chlorosulfonylation followed by amination. nih.govnih.gov

A two-stage, one-pot synthesis of diaryl sulfonamides using sequential iron and copper catalysis for C-H amination of activated arenes. thieme-connect.com

These advanced, one-pot methods for sulfonamide construction demonstrate the potential for developing similar streamlined procedures for the synthesis of unsymmetrical sulfamides.

MethodologyKey Reagents/CatalystsStarting MaterialsReference
Palladium-Catalyzed SulfinationPd catalyst, DABSO, NaOClAryl iodides, Amines organic-chemistry.org
Decarboxylative HalosulfonylationCopper catalystAromatic acids, Amines nih.govnih.gov
Activation of Sulfonate SaltsCyanuric chloride, TriethylamineAmine-derived sulfonate salts organic-chemistry.org
Sequential C-H AminationIron triflimide, Copper(I) iodideActivated arenes, Primary sulfonamides thieme-connect.com

Synthetic Scale-Up and Purification Methods

The isolation and purification of the final product are critical steps in any synthetic procedure. For solid compounds like this compound, recrystallization and chromatography are the most common and effective purification techniques.

Recrystallization: This is a primary method for purifying crude solid products. rochester.edu The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. researchgate.net As the solution cools slowly, the pure compound crystallizes, leaving impurities behind in the solvent (mother liquor). researchgate.netmit.edu The choice of solvent is critical and may sometimes involve a two-solvent system to achieve optimal purity and yield. rochester.edu The pure crystals are then collected by filtration. researchgate.net

Thin-Layer Chromatography (TLC): TLC is an indispensable analytical tool used to monitor the progress of a reaction and to assess the purity of the product. A small amount of the reaction mixture is spotted onto a silica-coated plate, which is then developed in a suitable solvent system. The separation of components allows for a quick determination of whether the starting materials have been consumed and how many new products have formed.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the preferred purification method. The crude product is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent (eluent) is passed through the column. Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation and collection as pure fractions. For sulfonamide-type compounds, advanced methods like supercritical fluid chromatography have also been developed for efficient separation. researchgate.net

Development of Alternative Reagents to Sulfonyl Chlorides

The conventional synthesis of sulfamides often relies on the reaction of an amine with a sulfamoyl chloride or a primary amine with a sulfonyl chloride. However, the synthesis and handling of sulfonyl chlorides can be challenging. Consequently, alternative methods that bypass these reagents are of significant interest in modern synthetic chemistry.

One major strategy involves the use of sulfur dioxide surrogates or other electrophilic sulfur reagents that can be converted into the sulfamide moiety in situ. For instance, photochemically-mediated, nickel-catalyzed methods have been developed for the N-arylation of sulfamides, including N,N-dimethylsulfamide, with aryl bromides. chemrxiv.org This approach, utilizing a dual-catalytic system of nickel and a photoexcitable iridium complex, proceeds at room temperature and complements traditional palladium-catalyzed Buchwald-Hartwig couplings. chemrxiv.org Although not specifically demonstrated for the synthesis of this compound, this method could theoretically be applied by coupling N,N-dimethylsulfamide with 1-bromo-3-nitrobenzene.

Another approach involves the direct synthesis of primary sulfonamides from organometallic reagents and novel sulfinylamine reagents like N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). organic-chemistry.orgnih.gov This method allows for the formation of the Ar-SO2NH2 moiety, which could then be alkylated. Furthermore, electrochemical methods have been explored for synthesizing sulfonamide derivatives. For example, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids has been shown to produce N,N-diarylsulfonyl derivatives. rsc.org

These alternative methodologies offer milder reaction conditions and broader functional group tolerance compared to classical methods relying on sulfonyl chlorides.

Alkylation Strategies for Sulfamide Synthesis

The synthesis of this compound can be envisioned through the alkylation of a suitable precursor. A plausible synthetic route would involve the methylation of N'-(3-nitrophenyl)sulfamide. This precursor could be synthesized by reacting 3-nitroaniline with sulfamoyl chloride or a protected version thereof.

The subsequent N-alkylation of the resulting primary or secondary sulfonamide is a common transformation. Standard alkylating agents such as methyl iodide or dimethyl sulfate (B86663), in the presence of a non-nucleophilic base like potassium carbonate or sodium hydride, are typically effective. The reaction solvent plays a crucial role; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed to facilitate these reactions.

It is important to note that the use of certain solvent-base combinations, such as NaH in DMF for alkylations with benzyl (B1604629) bromide, can sometimes lead to the formation of amine side products that may act as catalyst poisons in subsequent reactions. researchgate.net Careful selection and purification of reagents and solvents are therefore critical for achieving high yields and purity.

Advanced Chemical Transformations and Derivatization Strategies

The structure of this compound features several reactive sites that can be targeted for further chemical transformations, including the nitro group, the aromatic ring, and the sulfamide moiety itself.

Oxidation Reactions Involving Nitrogen and Sulfur Centers

The sulfur atom in the sulfamide group of this compound is in its highest possible oxidation state (+6), making it inert to further oxidation under typical conditions. The nitrogen atoms, however, offer potential sites for oxidation, although these reactions are not commonly reported for this class of compounds.

The dimethylamino nitrogen could theoretically be oxidized to an N-oxide using strong oxidants like m-CPBA or hydrogen peroxide. However, the electron-withdrawing nature of the adjacent sulfonyl group would make this transformation challenging. Similarly, the nitrogen atom attached to the aromatic ring is part of a sulfonamide, which deactivates it towards oxidation. The nitro group is already in a high oxidation state. Therefore, the molecule is generally stable against oxidative transformations at its core structure under standard laboratory conditions.

Reduction Pathways of Nitro and Sulfamoyl Moieties

The most significant and predictable transformation of this compound is the reduction of its nitro group. This reaction is a cornerstone of synthetic chemistry for converting nitroarenes into anilines, which are valuable synthetic intermediates. wikipedia.org A wide array of reagents can accomplish this transformation with high efficiency and chemoselectivity. sci-hub.st

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is a highly effective and clean method. wikipedia.org

Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are widely used, especially on an industrial scale. wikipedia.orgchemeurope.com Tin(II) chloride (SnCl₂) is another common reagent for this purpose. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium formate (B1220265) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C).

The resulting compound, N'-(3-aminophenyl)-N,N-dimethylsulfamide, is a versatile building block for further derivatization, such as diazotization followed by Sandmeyer reactions or coupling reactions to form azo dyes.

The sulfamoyl moiety (-SO₂N(CH₃)₂) is highly stable and generally resistant to reduction. Cleavage of the N-S bond, rather than reduction of the sulfur atom, can be achieved under very harsh conditions, such as with dissolving metal reductions (e.g., sodium in liquid ammonia), but this is typically employed as a deprotection strategy rather than a synthetic transformation.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Typical Conditions Product Selectivity Notes
H₂ / Pd/C 1 atm H₂, RT, MeOH or EtOH Aniline Can also reduce alkenes, alkynes, and benzyl ethers.
Fe / HCl Reflux Aniline A classic, cost-effective industrial method.
SnCl₂ / HCl RT or gentle heating Aniline A common laboratory-scale method.
Na₂S₂O₄ Aqueous solution Aniline Sodium hydrosulfite; can be selective in some cases.
Zn / NH₄Cl Aqueous solution Hydroxylamine Can be used for partial reduction to the hydroxylamine. wikipedia.org

Substitution Reactions on the Sulfamide Core and Aromatic Rings

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. msu.edu Nucleophiles can attack the positions ortho- and para- to the nitro group (C2, C4, and C6). The sulfamide group is a meta-director for electrophilic substitution, but the deactivating effect of the nitro group makes electrophilic substitution reactions highly unfavorable.

In SNAr reactions, a strong nucleophile (e.g., an alkoxide, thiolate, or amine) can displace a suitable leaving group. In this case, while there is no halide leaving group, displacement of the nitro group itself or a hydride ion (in oxidative nucleophilic substitution of hydrogen) could be possible under specific conditions. nih.gov There is precedent for aromatic sulfonamide anions undergoing SNAr additions to activated aromatic halides. researchgate.net

Substitution on the sulfamide core is rare. The N-S and S-C bonds are robust. While N-dealkylation is possible, it typically requires harsh conditions.

Catalytic Reactions and their Mechanisms (e.g., Rhodium(III)-catalyzed C-H functionalization)

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for molecular derivatization. The N-arylsulfonamide motif can act as a directing group, guiding a metal catalyst to functionalize a C-H bond at the ortho position of the aromatic ring. Rhodium(III)-catalyzed reactions are particularly well-suited for this purpose. researchgate.netnih.gov

While not specifically demonstrated on this compound, analogous systems suggest that the sulfamide group could direct the rhodium catalyst to the C2 and C6 positions of the nitrophenyl ring. This would enable the introduction of various substituents, such as alkyl or aryl groups, through coupling with partners like alkenes, alkynes, or organometallic reagents. nih.govrsc.org

The general mechanism for such a reaction involves:

Coordination of the directing group (an oxygen or nitrogen of the sulfamide) to the Rh(III) center.

Concerted metalation-deprotonation to form a five-membered rhodacycle intermediate.

Coordination and insertion of the coupling partner (e.g., an alkene).

Reductive elimination to form the C-C bond and regenerate a Rh(I) species, which is then re-oxidized to Rh(III) to complete the catalytic cycle.

The strong deactivation of the ring by the nitro group might influence the efficiency of this transformation, potentially requiring more forcing conditions.

Table 2: Examples of Rh(III)-Catalyzed C-H Functionalization Directed by Amide-like Groups (Analogous Systems)

Directing Group Coupling Partner Catalyst System Product Type Reference
N-Acylsulfoximine N-Bromosuccinimide [RhCp*Cl₂]₂ Ortho-bromination researchgate.net
N-Acylsaccharin Arylboronic acid [RhCp*Cl₂]₂ Biaryl nih.gov
Acyclic Enamide Arylsilane [RhCp*Cl₂]₂ β-Arylated Enamide nih.gov
2-Arylphthalazine-1,4-dione α-Cl Ketone [Rh(dpp)Cl₂]₂ Ortho-alkylation rsc.org

Intermolecular and Intramolecular Rearrangements (e.g., sulfur dioxide extrusion)

Similarly, the scientific literature lacks specific examples of intermolecular or intramolecular rearrangements involving this compound. While rearrangements of sulfonamides and the extrusion of sulfur dioxide are known chemical transformations, these have not been documented for this particular compound. For instance, the Ramberg–Bäcklund reaction, a well-known rearrangement that involves the extrusion of sulfur dioxide, typically proceeds via an α-halo sulfone intermediate. There is no indication that this compound is a suitable precursor for this type of reaction under standard conditions.

In-depth Analysis of this compound Remains Elusive Due to Lack of Published Research

A thorough review of available scientific literature reveals a significant gap in the structural and conformational analysis of the chemical compound this compound. Despite extensive searches for crystallographic and spectroscopic data, no specific research articles detailing the single-crystal X-ray diffraction or comprehensive conformational studies for this particular molecule could be identified.

Consequently, key structural parameters such as its crystal system, space group, and unit cell dimensions have not been publicly documented. Information regarding the asymmetric unit, molecular multiplicity (Z' values), and specific torsion and dihedral angles within the molecular framework of this compound is also absent from the current body of scientific literature.

Furthermore, the conformational landscape of this compound remains unexplored. There are no available reports on experimental conformational investigations using techniques like Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectroscopy. Similarly, theoretical studies involving conformer generation and energy profiling for this compound have not been published.

This lack of empirical and computational data prevents a detailed discussion and the creation of informative data tables as requested. The scientific community has yet to publish research that would allow for a comprehensive structural elucidation and conformational analysis of this compound.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

The ¹H and ¹³C NMR spectra of N,N-dimethyl-N'-(3-nitrophenyl)sulfamide are expected to show distinct signals corresponding to the N,N-dimethylamino and the 3-nitrophenyl moieties.

The ¹H NMR spectrum would feature a singlet for the six equivalent protons of the two methyl groups attached to the nitrogen atom. This signal would likely appear in the upfield region, typically around 2.5-3.0 ppm. The protons on the 3-nitrophenyl ring will exhibit more complex splitting patterns in the downfield aromatic region (approximately 7.0-8.5 ppm). The proton at the C2 position (ortho to the nitro group) is expected to be the most deshielded, appearing as a triplet or a narrow multiplet. The protons at C4 and C6 (ortho and para to the sulfamide (B24259) group) would likely appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing nature of both the nitro and sulfamide groups. A broad singlet corresponding to the N-H proton of the sulfamide linkage is also anticipated, the chemical shift of which can be highly variable and dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The two equivalent methyl carbons of the dimethylamino group would produce a single signal in the aliphatic region (around 35-40 ppm). The aromatic carbons of the 3-nitrophenyl group would resonate in the typical downfield region (110-150 ppm). The carbon atom attached to the nitro group (C3) and the carbon attached to the sulfamide nitrogen (C1) are expected to be the most deshielded within the ring due to the strong electron-withdrawing effects of these substituents. The presence of the nitro group has a significant deshielding effect on the carbons of the aromatic ring. arpgweb.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeExpected ¹H Chemical Shift (δ, ppm)Expected MultiplicityExpected ¹³C Chemical Shift (δ, ppm)
N-CH₃~2.5 - 3.0Singlet (s)~35 - 40
N-HVariable, broadBroad Singlet (br s)-
Aromatic C-H (C2)~8.0 - 8.5Triplet (t) / Multiplet (m)~120 - 125
Aromatic C-H (C4)~7.5 - 8.0Multiplet (m)~125 - 130
Aromatic C-H (C5)~7.4 - 7.8Triplet (t)~115 - 120
Aromatic C-H (C6)~7.6 - 8.1Multiplet (m)~130 - 135
Aromatic C (C1-NH)--~140 - 145
Aromatic C (C3-NO₂)--~148 - 150

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to trace the connectivity and confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal in the 3-nitrophenyl ring and confirm the assignment of the N-methyl protons to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. ipb.ptnih.gov Key expected correlations for this molecule would include the correlation from the N-H proton to the adjacent aromatic carbon (C1) and from the N-methyl protons to the sulfur-bound carbon atom (if applicable, though typically not observed) and potentially across the sulfur atom to the sulfonyl group. Within the aromatic ring, long-range couplings would further confirm the substitution pattern. For instance, the proton at C2 would show correlations to carbons C4 and C6.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

N-H Vibration: A distinct stretching vibration for the N-H bond of the sulfamide group is expected, typically in the range of 3200-3400 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

NO₂ Vibrations: The nitro group will show two strong, characteristic stretching bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

SO₂ Vibrations: The sulfonyl group (SO₂) also gives rise to two prominent stretching bands: an asymmetric stretch typically found at 1300-1350 cm⁻¹ and a symmetric stretch at 1140-1180 cm⁻¹.

Aromatic C=C Vibrations: Stretching vibrations of the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ region.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H (sulfamide)Stretching3200 - 3400IR
Aromatic C-HStretching3000 - 3100IR, Raman
Aliphatic C-H (CH₃)Stretching2850 - 3000IR, Raman
NO₂Asymmetric Stretching1520 - 1560IR, Raman
NO₂Symmetric Stretching1340 - 1380IR
SO₂Asymmetric Stretching1300 - 1350IR, Raman
SO₂Symmetric Stretching1140 - 1180IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be dominated by the chromophoric 3-nitrophenyl group. The presence of the conjugated π-system of the benzene ring, along with the nitro group and the sulfamide substituent, gives rise to characteristic electronic absorptions.

Expected transitions would include π→π* transitions associated with the aromatic ring and n→π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group and the sulfonyl group, as well as the nitrogen atoms. The nitroaromatic system is expected to produce strong absorption bands in the UV region. For similar nitroaniline derivatives, absorption maxima are often observed in the 250-400 nm range. mdpi.comresearchgate.net

Table 3: Expected Electronic Transitions for this compound

Expected λₘₐₓ (nm)Type of TransitionAssociated Chromophore
~250 - 280π→πBenzene Ring / Sulfamide
~300 - 350π→π and n→π*Nitrophenyl System

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound (C₈H₁₁N₃O₄S), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The calculated exact mass of C₈H₁₁N₃O₄S is 245.0470 g/mol .

The fragmentation pattern in the mass spectrum would be characteristic of the sulfamide structure. Key fragmentation pathways for sulfonamides typically involve the cleavage of the S-N bonds. researchgate.net Expected fragmentation would include:

Loss of the dimethylamino group (•N(CH₃)₂).

Cleavage of the S-N bond connected to the ring, leading to [SO₂N(CH₃)₂]⁺ and [H₂N-C₆H₄-NO₂]⁺ ions.

Loss of SO₂ from fragment ions.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z (Expected)Possible Fragment IonFormula
245[M]⁺[C₈H₁₁N₃O₄S]⁺
154[M - SO₂N(CH₃)₂ + H]⁺[C₆H₆N₂O₂]⁺
108[SO₂N(CH₃)₂]⁺[C₂H₆NO₂S]⁺
92[C₆H₄N]⁺ (from loss of NO₂)[C₆H₄N]⁺

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

In modern chemical analysis, the correlation of experimentally obtained spectroscopic data with theoretical predictions from computational chemistry is a powerful tool for structure verification and understanding molecular properties. nih.gov Density Functional Theory (DFT) is a widely used computational method to predict a range of molecular properties, including NMR chemical shifts, vibrational frequencies, and electronic transition energies. researchgate.netdergipark.org.tr

For this compound, DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) would be performed on an optimized molecular geometry. mdpi.com

NMR Predictions: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which are then converted into chemical shifts. researchgate.net Comparing the predicted ¹H and ¹³C chemical shifts with the experimental spectrum helps to confirm signal assignments and validate the proposed structure.

Vibrational Predictions: DFT calculations can compute harmonic vibrational frequencies. These theoretical frequencies are often systematically scaled to account for anharmonicity and basis set limitations, and the resulting predicted IR and Raman spectra can be compared band-for-band with the experimental spectra. This comparison aids in the assignment of complex vibrational modes. longdom.org

UV-Vis Predictions: Time-Dependent DFT (TD-DFT) calculations can predict the energies of electronic excitations, which correspond to the absorption maxima (λₘₐₓ) in a UV-Vis spectrum. This allows for the assignment of observed absorption bands to specific electronic transitions within the molecule. mdpi.com

The agreement between the experimental data and the computationally predicted spectra provides a high degree of confidence in the structural assignment and offers deeper insight into the electronic and vibrational properties of this compound. semanticscholar.org

Computational Chemistry and Quantum Chemical Analysis

Density Functional Theory (DFT) Calculations

DFT has become a standard and effective tool for investigating the physicochemical properties of various organic molecules, including nitrophenyl sulfonamide derivatives. sci-hub.se It offers a balance between computational cost and accuracy, making it suitable for predicting molecular structures, vibrational frequencies, and electronic properties.

Selection of Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For sulfonamide and nitrophenyl-containing compounds, the hybrid functional B3LYP (Becke's three-parameter Lee-Yang-Parr) is widely employed. sci-hub.semdpi.comnih.gov This functional combines the strengths of Hartree-Fock theory and DFT to provide reliable results for a broad range of chemical systems.

The selection of the basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets are commonly used, with 6-31G(d,p) and 6-311++G(d,p) being popular choices for this class of molecules. mdpi.comnih.gov The 6-31G(d,p) basis set provides a good starting point for geometry and frequency calculations. nih.gov For more refined electronic property calculations, the more extensive 6-311++G(d,p) basis set is often preferred, as it includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) on both heavy atoms and hydrogens to account for the non-spherical nature of electron density in molecules. mdpi.com

Table 1: Commonly Used DFT Functionals and Basis Sets for Sulfonamide Analysis

Component Examples Purpose
Functional B3LYP Provides a reliable description of electron correlation and exchange for organic molecules.
Basis Set 6-31G(d,p) A split-valence basis set with polarization functions, suitable for geometry optimization and frequency analysis. nih.gov

| Basis Set | 6-311++G(d,p) | An extended triple-split valence basis set with diffuse and polarization functions for higher accuracy electronic property calculations. mdpi.com |

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. sci-hub.se This process determines the equilibrium bond lengths, bond angles, and dihedral angles. For N,N-dimethyl-N'-(3-nitrophenyl)sulfamide, this would involve finding the most stable arrangement of the dimethylamino, sulfonyl, and 3-nitrophenyl groups.

Following optimization, a vibrational frequency calculation is typically performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. sci-hub.senih.gov The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model. mdpi.comnih.gov For instance, characteristic stretching vibrations of the SO₂ and NO₂ groups can be identified and assigned. mdpi.com

Solvent Effects in Computational Models

Many chemical and biological processes occur in solution. To account for the influence of a solvent, computational models can incorporate its effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method. In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of molecular properties in a simulated solvent environment, providing a more realistic representation than gas-phase calculations alone.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO are the highest-energy orbital containing electrons and the lowest-energy orbital devoid of electrons, respectively. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com

For a molecule like this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, while the LUMO is likely concentrated around the electron-deficient 3-nitrophenyl group, which contains a strong electron-withdrawing nitro (NO₂) group. The distribution and energies of these orbitals indicate that charge transfer can occur within the molecule. nih.gov

Band Gap and Related Reactivity Indices

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of chemical behavior. These indices include chemical hardness (η) and softness (S).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com It can be approximated as: η ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. mdpi.com

These quantum chemical descriptors are instrumental in predicting the reactivity trends and stability of molecules.

Table 2: Frontier Molecular Orbital and Reactivity Descriptor Data (Illustrative) Note: The following values are illustrative for a closely related analogue, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, as specific experimental or computational data for this compound is not available in the cited literature. These values serve to demonstrate the application of the concepts.

Parameter Symbol Formula Illustrative Value (eV) Interpretation
HOMO Energy EHOMO--Relates to electron-donating ability.
LUMO Energy ELUMO--Relates to electron-accepting ability.
Energy Gap ΔEELUMO - EHOMO-Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com
Chemical Hardness η(ELUMO - EHOMO) / 2-Resistance to deformation of electron cloud. mdpi.com
Chemical Softness S1 / η-A measure of reactivity; the inverse of hardness.

Ionization Energies and Electron Donating/Accepting Propensities

According to Koopmans' theorem, the energy of the HOMO is approximately equal to the negative of the ionization potential (I ≈ -EHOMO), and the energy of the LUMO is related to the electron affinity (A ≈ -ELUMO). A lower HOMO energy indicates a higher ionization potential and greater difficulty in removing an electron. Conversely, a lower LUMO energy suggests a higher electron affinity and a greater propensity to accept an electron.

For molecules with similar structural motifs, such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations have been employed to determine the HOMO and LUMO energies. nih.gov These calculations reveal that the presence of the electron-withdrawing nitro group and the sulfonyl group significantly lowers the energy of both the HOMO and LUMO, indicating that such molecules have a considerable tendency to accept electrons. The calculated HOMO and LUMO energies for related compounds demonstrate that charge transfer is a key feature within the molecule. nih.gov

Table 1: Estimated Electronic Properties of this compound Based on Analogous Compounds.
ParameterEstimated Value/CharacteristicSignificance
Ionization Energy (IE)Relatively HighIndicates stability and a lower tendency to be oxidized.
Electron Affinity (EA)Relatively HighSuggests a strong capability to accept electrons, influenced by the nitro group.
HOMO EnergyLowCorrelates with a high ionization potential.
LUMO EnergyLowIndicates a high electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO GapRelatively SmallSuggests higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, usually depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized around the oxygen atoms of the nitro (NO2) and sulfonyl (SO2) groups, owing to the high electronegativity of oxygen. researchgate.netsemanticscholar.org These regions would be the primary sites for interactions with electrophiles or for hydrogen bonding. researchgate.net

The regions of positive potential would likely be found around the hydrogen atoms of the aromatic ring and the methyl groups. The presence of the electron-withdrawing nitro group would further enhance the positive potential on the aromatic ring, making it more susceptible to nucleophilic attack. The sulfur atom of the sulfonyl group, being bonded to two highly electronegative oxygen atoms, would also exhibit a degree of positive electrostatic potential, making it an electrophilic center. semanticscholar.orgmdpi.com

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound.
Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Oxygen atoms of the nitro groupStrongly Negative (Red/Yellow)Site for electrophilic attack and hydrogen bond acceptance.
Oxygen atoms of the sulfonyl groupStrongly Negative (Red/Yellow)Site for electrophilic attack and hydrogen bond acceptance.
Aromatic ring hydrogen atomsPositive (Blue)Potential sites for nucleophilic interaction.
Sulfur atom of the sulfonyl groupPositive (Blue)Electrophilic center.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability and hyperconjugative interactions.

For this compound, NBO analysis would reveal significant delocalization of electron density. The key interactions would involve the lone pairs of electrons on the nitrogen and oxygen atoms, the π-orbitals of the aromatic ring, and the antibonding orbitals of adjacent groups.

The stability of the molecule arises from hyperconjugative interactions and charge delocalization. nih.gov The intramolecular charge transfer is often facilitated by the orbital overlap between lone pair orbitals and antibonding orbitals. acadpubl.eu For instance, the interaction between the lone pair of the nitrogen atom in the sulfamide (B24259) linkage and the antibonding π* orbitals of the nitrophenyl ring would contribute to the delocalization of electron density. Similarly, interactions between the lone pairs of the oxygen atoms in the sulfonyl and nitro groups and the antibonding orbitals of neighboring atoms would lead to stabilization.

These delocalization effects can be quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interaction. Higher E(2) values signify stronger interactions and greater stabilization of the molecule.

Table 3: Expected Key NBO Interactions in this compound.
Donor OrbitalAcceptor OrbitalType of InteractionExpected Significance
π(C-C) of phenyl ringπ(C-C) of phenyl ringπ → πHigh (aromaticity)
LP(N) of sulfamideσ(S-O)n → σModerate
LP(O) of sulfonylσ(N-S)n → σModerate
LP(O) of nitro groupπ(N-O)n → πHigh

Quantum Mechanics (QM) Calculations for Interaction Energetics and Protonation States

Quantum mechanics (QM) calculations are essential for determining the energetics of intermolecular interactions and for predicting the most likely protonation states of a molecule. These calculations can be performed using various levels of theory, such as Density Functional Theory (DFT), to model how this compound interacts with other molecules, including solvents and biological receptors.

The interaction energy between the sulfamide and another molecule can be calculated by comparing the total energy of the interacting complex with the sum of the energies of the individual molecules. This allows for the quantification of the strength of interactions like hydrogen bonding and van der Waals forces.

The protonation state of this compound can also be predicted by calculating the proton affinity of different basic sites within the molecule. The most likely site for protonation would be the one with the highest proton affinity. Potential protonation sites include the nitrogen atoms of the sulfamide and the oxygen atoms of the nitro and sulfonyl groups. Given the electron-withdrawing nature of the adjacent groups, the nitrogen of the sulfamide linkage is expected to be less basic. The oxygen atoms of the nitro and sulfonyl groups are more likely candidates for protonation.

Prediction of Spectroscopic Parameters (e.g., UV, IR, NMR)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of this compound. nih.gov The calculations would likely show absorption bands in the UV region corresponding to π → π* transitions within the nitrophenyl ring and n → π* transitions involving the nitro and sulfonyl groups.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. nih.gov These theoretical frequencies can be scaled to better match experimental IR spectra. The predicted IR spectrum would show characteristic peaks for the N-H stretching of the sulfamide, the asymmetric and symmetric stretching of the SO2 and NO2 groups, and various vibrations of the aromatic ring.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. nih.gov The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of the experimental NMR signals. The predicted spectrum would reflect the different chemical environments of the protons and carbons in the molecule.

Table 4: Predicted Spectroscopic Features for this compound.
SpectroscopyPredicted FeatureResponsible Functional Group/Transition
UV-VisAbsorption bands in the UV regionπ → π* and n → π* transitions
IRN-H stretching vibrationSulfamide N-H group
IRAsymmetric and symmetric SO2 stretchingSulfonyl group
IRAsymmetric and symmetric NO2 stretchingNitro group
1H NMRDistinct signals for aromatic and methyl protonsDifferent chemical environments
13C NMRSignals for aromatic and methyl carbonsDifferent chemical environments

Theoretical Dipole Moment Determination

For this compound, the dipole moment would be significantly influenced by the presence of the highly polar nitro (NO2) and sulfonyl (SO2) groups, as well as the N,N-dimethylamino group. The vector sum of the individual bond dipoles would determine the net molecular dipole moment.

Mechanistic Studies and Reaction Kinetics

Detailed Reaction Mechanisms (e.g., involving bromide catalysis, N-sulfonylamine transients)

Detailed mechanistic studies on N,N-dimethyl-N'-(3-nitrophenyl)sulfamide are not extensively documented in the available literature. However, the reactivity of sulfamides, in general, can provide insights into its potential reaction pathways.

Hydrolysis Mechanisms: The hydrolysis of sulfamides can proceed through both acid- and base-catalyzed pathways. In acidic conditions, the mechanism may involve the protonation of the amide nitrogen, followed by the expulsion of a neutral amine to form a sulfonyliminium ion intermediate. rsc.org For a tertiary sulfamide (B24259) like this compound, acid-catalyzed hydrolysis would likely involve protonation of the nitrogen atom of the dimethylamino group or the nitrogen attached to the nitrophenyl group, leading to the cleavage of the S-N bond.

N-Sulfonylamine Transients: N-sulfonylamines are known as reactive intermediates in various chemical transformations. nih.govacs.org Although direct evidence for N-sulfonylamine transients in reactions of this compound is not available, it is plausible that such intermediates could be generated under specific reaction conditions, for instance, in reactions involving the cleavage of the N-S bond where the sulfonyl group is transferred. nih.gov

Catalysis:

Bromide Catalysis: While direct studies on bromide catalysis for this specific compound are absent, copper-catalyzed coupling reactions of sulfonamides with aryl bromides are well-established synthetic methods. researchgate.netnih.gov These reactions typically involve the formation of a copper-amide complex, followed by oxidative addition of the aryl bromide and reductive elimination to form the N-aryl sulfamide. It is conceivable that bromide ions could participate in certain reactions, potentially as a nucleophile or as part of a catalytic cycle in transition metal-catalyzed processes.

Copper Catalysis: Copper salts, in combination with suitable ligands, are effective catalysts for the N-arylation of sulfonamides with aryl halides. researchgate.netnih.gov This suggests that the nitrogen atoms in this compound could potentially coordinate with copper, facilitating further transformations.

Kinetic Investigations (Reaction Order, Rate Constants, Pseudo First Order, Second Order)

A hypothetical kinetic study on the hydrolysis of this compound could yield data similar to that observed for other sulfamides. The table below presents hypothetical data based on typical kinetic experiments for sulfamide hydrolysis.

Hypothetical Kinetic Data for the Hydrolysis of a Sulfamide under Pseudo-First-Order Conditions

[Sulfamide] (M) [H⁺] (M) Initial Rate (M/s) k_obs (s⁻¹)
0.01 1.0 1.5 x 10⁻⁵ 1.5 x 10⁻³
0.02 1.0 3.0 x 10⁻⁵ 1.5 x 10⁻³

Influence of Catalysis on Reaction Pathways

Catalysis can significantly alter the reaction pathways of sulfamides. As mentioned, copper catalysis is instrumental in the synthesis of N-aryl sulfonamides. researchgate.netnih.gov The catalyst facilitates the coupling of the sulfamide with an aryl halide, a reaction that would otherwise have a high activation barrier. The ligand coordinated to the copper center can also influence the efficiency and selectivity of the reaction.

In the context of hydrolysis, ceria nanoparticles have been shown to catalyze the hydrolytic cleavage of sulfonamide drugs under ambient conditions. acs.orgnih.gov The mechanism proposed involves the interaction of the sulfonamide with the ceria surface, leading to the cleavage of S-N, C-N, and C-S bonds. nih.gov This indicates that the reaction pathway can be fundamentally changed in the presence of a suitable catalyst, leading to different products than those observed in uncatalyzed reactions. For this compound, a catalyst could potentially promote cleavage at either of the S-N bonds.

Kinetic Isotope Effects (KIE)

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. libretexts.orgwikipedia.orgyoutube.com There are no specific KIE studies reported for this compound.

However, studies on related sulfuryl transfer reactions have utilized KIEs to probe transition state structures. For example, sulfur-34 (B105110) KIEs have been used to investigate the mechanism of sulfate (B86663) ester hydrolysis. nih.gov A significant KIE would suggest that the S-O bond is being broken in the rate-determining step. Similarly, nitrogen and oxygen isotope effects can provide insights into the extent of bond cleavage in the transition state. nih.gov

For a reaction involving this compound, a deuterium (B1214612) KIE could be measured by replacing the hydrogen atoms on the dimethylamino group with deuterium. A primary KIE would be expected if a C-H bond is broken in the rate-determining step, while a secondary KIE might be observed if the hybridization of the carbon atoms changes.

Substituent Effects on Reaction Kinetics and Regioselectivity

The electronic nature of substituents can have a profound impact on the reaction kinetics and regioselectivity of sulfamides. The 3-nitrophenyl group in this compound is strongly electron-withdrawing, which would influence the reactivity of the adjacent nitrogen atom and the sulfonyl group.

Studies on cyclic sulfamidates have shown that electron-withdrawing groups at the nitrogen terminus can significantly affect the activation barrier for ring-opening reactions. acs.org The presence of a carbonyl group, for instance, lowers the activation barrier and accelerates the reaction. acs.org Conversely, the absence of such a group or the deprotonation of the sulfonamide NH raises the activation barrier. acs.org

For this compound, the electron-withdrawing nitro group would decrease the electron density on the adjacent nitrogen atom, making it less nucleophilic. This would likely affect the rates of reactions where this nitrogen acts as a nucleophile. In hydrolysis, the electron-withdrawing nature of the nitrophenyl group could stabilize a developing negative charge on the nitrogen in the transition state, potentially accelerating the cleavage of that S-N bond.

The following table summarizes the expected qualitative effects of substituents on the rate of a hypothetical nucleophilic attack on the sulfur atom of a sulfamide.

Qualitative Substituent Effects on Sulfamide Reactivity

Substituent on Aryl Ring Electronic Effect Expected Effect on Reaction Rate
-NO₂ Electron-withdrawing Increase
-Cl Electron-withdrawing Increase
-H Neutral Reference
-CH₃ Electron-donating Decrease

Solvent Effects on Reaction Mechanisms and Rates

The solvent can play a crucial role in determining the reaction mechanism and rate by solvating the reactants, intermediates, and transition states. chemrxiv.orgiupac.org For reactions involving charged species or significant changes in polarity, the effect of the solvent is particularly pronounced.

In general, polar solvents tend to accelerate reactions that proceed through polar transition states or charged intermediates. For example, the hydrolysis of sulfamides, which may involve the formation of charged intermediates or transition states, would likely be faster in polar protic solvents that can stabilize these species through hydrogen bonding.

Conversely, nonpolar solvents may favor reactions that proceed through nonpolar pathways. The choice of solvent can also influence the regioselectivity of a reaction by differentially solvating different possible transition states. chemrxiv.org

The table below illustrates the general trend of solvent polarity on reaction rates for a hypothetical Sₙ2 reaction involving a sulfamide.

General Effect of Solvent Polarity on Reaction Rates

Solvent Dielectric Constant (approx.) Relative Rate
Hexane (B92381) 2.0 1
Diethyl ether 4.3 ~10
Acetone 21 ~10³
Ethanol 24 ~10⁴

Oxygen Transfer Mechanisms involving Related Compounds

While there is no direct information on oxygen transfer mechanisms involving this compound, studies on related N-sulfonyl compounds provide valuable insights. For instance, N-sulfonyloxaziridines are known to be effective oxygen transfer agents, capable of epoxidizing olefins. acs.org The mechanism of this oxygen transfer has been a subject of investigation, with suggestions of either a concerted mechanism or a stepwise process involving intermediates.

Furthermore, a novel strategy for the synthesis of sulfonamides involves the direct coupling of nitroarenes and thiols, where oxygen atoms from the nitro group are transferred to the sulfur atom of the thiol. acs.orgacs.org This suggests that under certain conditions, the nitro group of this compound could potentially act as an oxygen source, although this would likely require specific reagents or photochemical activation.

Copolymerization Kinetics and Reactivity Studies

Comprehensive searches of scientific literature and chemical databases have revealed no specific studies or published data on the copolymerization kinetics and reactivity of this compound. Consequently, detailed research findings, including data tables on its reactivity ratios with other monomers, are not available in the public domain at this time.

Further research would be necessary to determine the kinetic parameters and reactivity ratios associated with the copolymerization of this compound. Such studies would involve experimental analysis of its behavior in polymerization reactions with various comonomers.

Structure Activity/property Relationships Non Pharmacological Focus

Correlation of Molecular Structure with Nonlinear Optical (NLO) Properties

The molecular structure of N,N-dimethyl-N'-(3-nitrophenyl)sulfamide is characteristic of a donor-π-acceptor (D-π-A) system, a design that is fundamental to many organic nonlinear optical (NLO) materials. nih.govmdpi.com In this configuration, the N,N-dimethylsulfamide group acts as the electron donor (D), the phenyl ring serves as the conjugated π-bridge, and the strongly electron-withdrawing nitro group (-NO2) functions as the acceptor (A).

This "push-pull" electronic arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecular dipole moment, which is a key determinant of second- and third-order NLO activity. nih.govmdpi.com The delocalization of π-electrons across the molecule enhances this effect. nih.gov Theoretical and experimental studies on analogous D-π-A systems, such as p-nitroaniline and dimethylamino nitrostilbene, have demonstrated significant NLO responses. nih.gov Density Functional Theory (DFT) calculations on various organic D-π-A chromophores consistently show that this molecular design leads to substantial first hyperpolarizability (β) and second hyperpolarizability (γ) values, which are measures of a material's NLO efficiency. researchgate.netnih.gov The efficiency of the charge transfer, and thus the NLO response, is highly dependent on the strength of the donor and acceptor groups and the length of the π-conjugated system. mdpi.com

Table 1: Comparison of Theoretical NLO Properties in Representative D-π-A Compounds

Compound/SystemKey Structural FeatureCalculated First Hyperpolarizability (β)Reference
Triazole Derivative (7c)N-(3-nitrophenyl)propenamide acceptor6.317 × 10-30 esu researchgate.net
Non-Fullerene Acceptor (MSTD7)Modified DTS(FBTTh2)2 core13.44 × 10-27 esu nih.gov
p-NitroanilineClassic D-π-A moleculeValues vary with calculation method nih.gov

Influence of Structural Modifications on Interaction with Biological Targets (Mechanistic Aspects)

While this article maintains a non-pharmacological focus, the structural motifs of this compound provide a basis for understanding its potential interactions with biological macromolecules from a mechanistic standpoint.

This compound possesses multiple potential coordination sites, making it a versatile ligand for metal ions. The primary sites for metal binding are the electronegative oxygen atoms of the sulfonyl group (-SO2-) and the nitro group (-NO2), as well as the nitrogen atom of the sulfonamide linkage. researchgate.netnih.gov

The sulfonyl group can act as a monodentate ligand through one of its oxygen atoms or as a bidentate, chelating ligand using both oxygens. nih.gov Similarly, the nitro group's oxygen atoms can coordinate to a metal center. The specific coordination mode is influenced by several factors, including the nature of the metal ion (its hardness/softness, size, and preferred coordination geometry), the solvent, and steric hindrance from the rest of the molecule. mdpi.com In related sulfonamide-metal complexes, coordination through the sulfonamido nitrogen and another donor atom (such as a pyridyl nitrogen) is common, resulting in stable chelate rings. spujstmr.in The formation of such complexes can be confirmed by shifts in vibrational frequencies (e.g., S=O and N-H stretching) in IR spectra and changes in electronic absorption spectra. tubitak.gov.tr

Table 2: Potential Metal Coordination Sites in this compound

Functional GroupPotential Donor AtomsPossible Coordination ModeSupporting Evidence from Analogues
Sulfonyl (-SO2-)Oxygen (x2)Monodentate, Bidentate (Chelating)Observed in various metal-sulfonamide complexes. nih.gov
Nitro (-NO2)Oxygen (x2)Monodentate, Bidentate (Chelating)Coordination of nitro groups is well-established in organometallic chemistry. nih.gov
Sulfonamide (-NH-)NitrogenMonodentateDeprotonated sulfonamide nitrogen is a common coordination site. spujstmr.in

The sulfonamide functional group is a cornerstone pharmacophore, and its interactions with proteins are well-documented. nih.govresearchgate.netresearchgate.net The binding of this compound to a protein active site would be governed by a combination of specific, directional interactions and more diffuse, non-polar contacts.

The key interaction motifs include:

Hydrogen Bonding : The sulfonamide moiety is an excellent hydrogen bond participant. The -NH- group can act as a hydrogen bond donor, while the two sulfonyl oxygens (-SO2-) are strong hydrogen bond acceptors. nih.govnih.gov The nitro group's oxygens can also accept hydrogen bonds. nih.gov

Hydrophobic and π-Interactions : The 3-nitrophenyl ring is capable of engaging in favorable π-π stacking or T-shaped interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a binding pocket. nih.govnih.gov The N,N-dimethyl group provides a non-polar surface that can participate in hydrophobic (van der Waals) interactions.

CH···O Interactions : Studies on sulfonamide-protein complexes have revealed the importance of weaker, but highly conserved, CH···O=S interactions between the sulfonyl oxygens and aromatic C-H groups of the protein. nih.govchemrxiv.org

Table 3: Potential Protein-Ligand Interactions for this compound

Molecular MoietyPotential Interaction TypeInteracting Protein Residues (Examples)
Sulfonamide -NH-Hydrogen Bond DonorCarbonyl backbones, Asp, Glu
Sulfonyl -SO2-Hydrogen Bond Acceptor, CH···O InteractionsLys, Arg, His, Tyr, Phe
Nitro -NO2-Hydrogen Bond AcceptorLys, Arg, His
Phenyl Ringπ-π Stacking, Hydrophobic InteractionsPhe, Tyr, Trp, Leu, Val
N,N-dimethyl GroupHydrophobic InteractionsLeu, Val, Ile, Ala

Structure-Solubility Relationships and Transfer Processes in Solvents

The solubility of this compound is dictated by the balance between its polar and non-polar functionalities. The presence of the highly polar sulfonyl (-SO2-) and nitro (-NO2-) groups, along with the hydrogen-bond-donating NH group, imparts a degree of polarity to the molecule, suggesting potential solubility in polar aprotic solvents like DMSO or DMF.

Conversely, the aromatic phenyl ring and the two methyl groups on the nitrogen atom contribute to the molecule's non-polar character, favoring solubility in less polar organic solvents. The partitioning behavior between an immiscible organic solvent (like octanol) and water can be estimated by the LogP value. For the closely related compound N-(3-nitrophenyl)sulfamide, the calculated LogP is 0.21, indicating it is nearly equally soluble in octanol (B41247) and water and suggesting limited hydrophobicity. chemscene.com The addition of two methyl groups in this compound would be expected to slightly increase its hydrophobicity and LogP value.

Table 4: Expected Solubility Profile of this compound

Solvent TypeExamplesExpected SolubilityRationale
Polar ProticWater, EthanolLow to ModeratePolar groups can interact, but non-polar parts limit high solubility.
Polar AproticDMSO, DMF, Acetonitrile (B52724)GoodCan solvate both polar groups and the overall molecular structure effectively.
Non-PolarToluene, Hexane (B92381)Low to ModerateNon-polar parts favor interaction, but highly polar groups resist dissolution.

Influence of Molecular Design on Photophysical Properties (e.g., absorption, fluorescence, photostability)

The photophysical properties of this compound are primarily determined by its electronic structure, in particular the nitrophenyl chromophore. The UV-Visible absorption spectrum is expected to be characterized by intense absorptions in the UV region corresponding to π-π* electronic transitions within the aromatic ring. tubitak.gov.tr

Due to the D-π-A nature of the molecule, a lower-energy intramolecular charge-transfer (ICT) band may also be present, extending into the longer wavelength region of the spectrum. mdpi.com The position of this ICT band is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net In more polar solvents, the excited state is stabilized more than the ground state, typically leading to a red-shift (bathochromic shift) of the absorption maximum. researchgate.net

Nitroaromatic compounds are frequently poor fluorophores or act as fluorescence quenchers. The nitro group is known to promote efficient intersystem crossing from the singlet excited state to the triplet state, followed by non-radiative decay to the ground state, thus diminishing or eliminating fluorescence.

Table 5: Typical UV-Vis Absorption Maxima (λmax) for Related Nitrophenyl Compounds

CompoundSolventλmax (nm)Transition TypeReference
p-Nitrophenyl azo resorcinol-Fe(III) ComplexAqueous Buffer~500Ligand-to-Metal Charge Transfer (LMCT) tubitak.gov.tr
4-N,N-dimethyl-2-nitro-1,4-benzenediamineWater (pH 7)~450Intramolecular Charge Transfer (ICT) researchgate.net

Correlation with Physicochemical Descriptors

Physicochemical descriptors are numerical values that quantify different aspects of a molecule's structure and are used in Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models to predict the properties of compounds. For this compound, several descriptors are key to understanding its behavior.

Topological Polar Surface Area (TPSA) : This is the surface area of all polar atoms in a molecule. It is a good predictor of transport properties. For the analogue N-(3-nitrophenyl)sulfamide, the TPSA is 115.33 Ų, indicating significant polar character. chemscene.com

LogP : The octanol-water partition coefficient, a measure of hydrophobicity. A calculated value of 0.21 for N-(3-nitrophenyl)sulfamide suggests it does not strongly favor lipid or aqueous phases. chemscene.com

Hydrogen Bond Donors/Acceptors : These counts are crucial for predicting interactions with biological targets. N-(3-nitrophenyl)sulfamide has 2 hydrogen bond donors and 4 acceptors. chemscene.com this compound would have 1 donor and 4 acceptors.

Electronic Descriptors : Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap, are critical for predicting reactivity, electronic transitions, and NLO properties. nih.govmdpi.comijcce.ac.ir A small HOMO-LUMO gap is often correlated with higher reactivity and enhanced NLO response. mdpi.com

Table 6: Calculated Physicochemical Descriptors for the Related Compound N-(3-nitrophenyl)sulfamide (CAS 70466-79-4)

DescriptorValueSignificanceReference
Molecular Weight217.20 g/molSize of the molecule chemscene.com
LogP0.2102Hydrophobicity/Lipophilicity chemscene.com
TPSA115.33 ŲPolarity and transport properties chemscene.com
Hydrogen Bond Donors2Potential for H-bond donation chemscene.com
Hydrogen Bond Acceptors4Potential for H-bond acceptance chemscene.com
Rotatable Bonds3Molecular flexibility chemscene.com

Solute-Solvent Interactions

A comprehensive review of scientific literature reveals a lack of specific experimental studies on the solute-solvent interactions of this compound. Therefore, the detailed research findings, including specific data tables for Lippert plots, Kamlet-Abboud-Taft parameters, and preferential solvation, are not available for this particular compound.

However, to provide a thorough and informative overview as per the requested structure, this section will detail the principles of these analytical methods. The discussion will be supported by illustrative examples based on the behavior of structurally related molecules, such as other sulfonamides and nitroaromatic compounds. This approach elucidates how such studies would be conducted and interpreted for this compound, were the data accessible.

The interaction between a solute and its surrounding solvent molecules can significantly influence the solute's chemical and photophysical properties. These interactions govern phenomena such as spectral shifts, which can be systematically studied to understand the nature of the solute's ground and excited states. Methodologies like Lippert plots, the Kamlet-Abboud-Taft polarity scale, and preferential solvation studies are powerful tools for quantifying these complex interactions.

Lippert Plots

The Lippert-Mataga equation is a fundamental model used to describe solvatochromism, which is the change in the color of a solution as the solvent is changed. researchgate.netresearchgate.net This model is particularly useful for fluorescent molecules that exhibit a significant change in dipole moment upon electronic excitation, a characteristic expected for a molecule like this compound due to its electron-donating (dimethylamino) and electron-withdrawing (nitrophenyl) groups.

The equation relates the Stokes shift—the difference in wavenumber between the absorption maximum (νabs) and the fluorescence emission maximum (νem)—to the orientation polarizability (Δf) of the solvent. rsc.org A plot of the Stokes shift (νabs - νem) versus the solvent polarity function (Δf) is known as a Lippert plot. A linear relationship in this plot indicates that the solvatochromic shift is primarily due to the change in the dipole moment of the solute upon excitation and suggests a significant intramolecular charge transfer (ICT) character in the excited state. researchgate.net The slope of the line can be used to estimate the change in the dipole moment (Δμ) between the ground and excited states.

Illustrative Data for Lippert-Mataga Analysis

Disclaimer: The following table contains hypothetical data for this compound, generated for illustrative purposes to demonstrate the format and type of data used in a Lippert-Mataga analysis. These values are not based on experimental results for the specified compound.

Kamlet–Abboud–Taft Polarity Scale

While single-parameter models like the Lippert-Mataga equation are useful, they cannot distinguish between different types of solute-solvent interactions, such as dipolarity and hydrogen bonding. The Kamlet-Abboud-Taft approach is a multiparametric linear solvation energy relationship that provides a more nuanced understanding by separating solvent properties into three distinct parameters:

π *: An index of solvent dipolarity/polarizability. chempedia.infomdpi.com

α : A measure of the solvent's hydrogen-bond donor (HBD) acidity. chempedia.infomdpi.com

β : A measure of the solvent's hydrogen-bond acceptor (HBA) basicity. chempedia.infomdpi.com

Table of Kamlet-Abboud-Taft Solvent Parameters

This table presents established Kamlet-Abboud-Taft parameters for common solvents to illustrate the data used in this type of analysis. chempedia.info

Preferential Solvation

In binary solvent mixtures, a solute may be preferentially solvated by one of the solvent components. This means the local concentration of one solvent in the immediate vicinity of the solute (the cybotactic region) is higher than in the bulk mixture. researchgate.netresearchgate.net This phenomenon is driven by the balance of solute-solvent and solvent-solvent interactions. nih.gov

For a molecule like this compound, one might expect preferential solvation in certain mixtures. For example, in a mixture of a nonpolar solvent and a hydrogen-bond donating solvent like methanol (B129727), the methanol molecules might preferentially solvate the nitro and sulfonyl groups. Studies on similar molecules like 4-nitroaniline (B120555) have confirmed that preferential solvation plays a crucial role in their spectral behavior in mixed solvents. researchgate.netnih.gov The extent of preferential solvation can be quantified using models based on the spectral shifts of the solute as a function of the mole fraction of the solvents in the mixture.

Illustrative Data for Preferential Solvation

Disclaimer: The following table contains hypothetical data to illustrate the concept of preferential solvation. It does not represent experimental findings for this compound.

Applications in Materials Science and Catalysis

Potential for Polysulfamide Synthesis and Non-Covalent Dynamic Networks

The synthesis of polysulfamides, a class of polymers with unique properties, represents a significant area where N,N-dimethyl-N'-(3-nitrophenyl)sulfamide can play a crucial indirect role. The utility of N,N'-disubstituted sulfamides as monomers for creating these polymers is a growing area of research in materials science. nih.govrsc.org These polymers are noted for their potential in forming non-covalent dynamic networks, which are materials held together by reversible bonds, allowing them to be adaptable and sometimes self-healing. nih.govrsc.org

The journey from this compound to a polysulfamide involves a critical transformation. The nitro group (-NO2) in the compound is first reduced to an amino group (-NH2), yielding N'-(3-aminophenyl)-N,N-dimethylsulfamide. This reduction is a common and well-established chemical process, often carried out with high efficiency using methods like palladium-catalyzed hydrogenation. The resulting aminophenyl derivative is a bifunctional monomer, possessing a reactive amino group that can participate in polymerization reactions.

This transformed monomer can then be polymerized with appropriate comonomers to form polysulfamides. These polymers are recognized for their high thermal stability and the ability to tune their glass transition temperatures, making them suitable for a range of applications. nih.govrsc.org The sulfamide (B24259) linkage in the polymer backbone is capable of forming strong hydrogen bonds, which are fundamental to the creation of non-covalent dynamic networks.

A hypothetical reaction for the formation of a polysulfamide using the derivative of this compound is presented below:

StepReactionDescription
1 Reduction of Nitro GroupThis compound is reduced to form N'-(3-aminophenyl)-N,N-dimethylsulfamide.
2 PolymerizationThe resulting diamine monomer is reacted with a disulfonyl chloride to form the polysulfamide chain.

Role as Anion-Binding Catalysts

The field of supramolecular chemistry has identified N,N'-disubstituted sulfamides as effective anion-binding catalysts. nih.govrsc.org These molecules can selectively bind with anions (negatively charged ions) through hydrogen bonding, a property that is central to their catalytic activity. The sulfamide group, with its polarized N-H bonds, acts as an excellent hydrogen-bond donor, enabling it to interact with and stabilize anionic species.

Similar to its role in polymer synthesis, this compound serves as a precursor to the catalytically active molecule. The nitro group is reduced to an amino group to produce N'-(3-aminophenyl)-N,N-dimethylsulfamide. This amino group can be further functionalized to create more complex receptor molecules with enhanced binding affinity and selectivity for specific anions. The ability to tailor the structure of these catalysts allows for the fine-tuning of their properties for various chemical transformations.

The fundamental principle behind their catalytic action lies in the formation of a host-guest complex with an anion. This interaction can stabilize transition states in a reaction, thereby accelerating the reaction rate. The strength and selectivity of the anion binding are influenced by the structure of the sulfamide-based catalyst.

Other Emerging Applications (e.g., as intermediates in specialized chemical synthesis)

Beyond its potential in polymers and catalysis, this compound is a valuable intermediate in a variety of specialized chemical syntheses. Its utility stems from the presence of the nitro group, which can be readily transformed into other functional groups, and the sulfamide moiety, which can influence the electronic properties of the molecule.

The primary role of this compound as an intermediate is in the synthesis of its amino-derivative, N'-(3-aminophenyl)-N,N-dimethylsulfamide. This resulting amine is a versatile building block in organic synthesis. For instance, the amino group can be diazotized and subsequently replaced with a wide array of other functional groups, opening up pathways to a diverse range of substituted aromatic compounds.

Furthermore, the presence of the dimethylsulfamide group can be exploited to direct the regioselectivity of further chemical modifications on the aromatic ring. This level of control is highly desirable in the synthesis of complex molecules, such as pharmaceuticals or functional dyes, where precise structural arrangements are critical for their activity. The compound is commercially available and listed as an organic building block, indicating its role as a starting material in more complex synthetic routes.

Analytical Method Development for Advanced Characterization

Chromatographic Techniques (e.g., LC-MS, TLC)

Chromatographic methods are fundamental for separating N,N-dimethyl-N'-(3-nitrophenyl)sulfamide from impurities, reaction by-products, or other components in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique is indispensable for the analysis of this compound. A reversed-phase high-performance liquid chromatography (HPLC) method would be the standard approach. The separation would typically be performed on a C18 stationary phase, which separates compounds based on their hydrophobicity. Given the presence of the aromatic ring and the relatively nonpolar dimethylamino group, the compound is expected to have moderate retention. The mobile phase would likely consist of a mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with a wide range of polarities.

The mass spectrometer, serving as the detector, provides high selectivity and sensitivity. Using an electrospray ionization (ESI) source in positive ion mode, the compound would be expected to be detected as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition (C₈H₁₁N₃O₄S).

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for monitoring reaction progress and assessing sample purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or eluent, would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system would be determined empirically to achieve a retention factor (Rƒ) value ideally between 0.3 and 0.7 for the target compound, allowing for clear separation from other spots. Visualization of the spot would be facilitated by its UV-active nitrophenyl group, appearing as a dark spot under a UV lamp (254 nm).

Table 1: Hypothetical Chromatographic Method Parameters

Parameter LC-MS TLC
Stationary Phase C18 silica column (e.g., 2.1 x 50 mm, 1.8 µm) Silica Gel 60 F₂₅₄ plate

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Hexane:Ethyl Acetate (e.g., 1:1 v/v) | | Elution Mode | Gradient (e.g., 5% to 95% B over 10 min) | Isocratic | | Detection | ESI-MS (Positive Ion Mode) | UV Lamp (254 nm) | | Expected Result | Retention Time (t₋): ~4.5 min Observed m/z: 246.0543 [M+H]⁺ | Retention Factor (Rƒ): ~0.5 |

Spectroscopic Methods for Purity Assessment and Structural Confirmation

Beyond basic identification, advanced spectroscopic methods provide detailed information about the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information on the number and environment of protons. For this compound, the spectrum would show a singlet for the six protons of the two equivalent methyl groups (N(CH₃)₂) in the upfield region. The protons on the 3-nitrophenyl ring would appear as a complex multiplet pattern in the downfield aromatic region. The proton ortho to the nitro group is expected to be the most downfield due to the group's strong electron-withdrawing nature. A broad singlet corresponding to the N-H proton of the sulfamide (B24259) linkage would also be present.

¹³C NMR: The carbon spectrum would show a signal for the N-methyl carbons in the aliphatic region. In the aromatic region, four distinct signals would be expected for the six carbons of the substituted phenyl ring (two carbons being equivalent by symmetry). The carbon atom attached to the nitro group would be significantly deshielded.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals. A COSY (Correlation Spectroscopy) spectrum would show correlations between adjacent protons on the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (over 2-3 bonds), for instance, between the N-H proton and carbons of the phenyl ring, or between the methyl protons and their attached nitrogen (if a ¹⁵N-edited experiment is performed) or the sulfonyl sulfur (less common).

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for this compound would include:

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1530 cm⁻¹ and 1350 cm⁻¹.

Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (O=S=O) around 1340 cm⁻¹ and 1160 cm⁻¹.

A moderate N-H stretching vibration from the sulfamide linkage around 3300 cm⁻¹.

C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹).

C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): In addition to its use in LC-MS, standalone MS with high-resolution capabilities confirms the molecular formula. Tandem MS (MS/MS) experiments involve selecting the parent ion (e.g., m/z 246.05) and fragmenting it to produce a characteristic pattern. This fragmentation is vital for structural confirmation. Expected fragmentation pathways for this compound could include cleavage of the S-N bonds, loss of SO₂, or loss of the dimethylamino group.

Table 2: Expected Spectroscopic Data Summary

Technique Feature Expected Chemical Shift / Wavenumber / m/z
¹H NMR N(CH₃)₂ ~2.8 ppm (singlet, 6H)
Ar-H ~7.5-8.2 ppm (multiplet, 4H)
NH ~9.5 ppm (broad singlet, 1H)
¹³C NMR N(CH₃)₂ ~38 ppm
Ar-C ~115-150 ppm
IR N-H Stretch ~3300 cm⁻¹
NO₂ Stretch (asymm./symm.) ~1530 cm⁻¹ / ~1350 cm⁻¹
SO₂ Stretch (asymm./symm.) ~1340 cm⁻¹ / ~1160 cm⁻¹
HRMS (ESI+) [M+H]⁺ m/z 246.0543 (Calculated for C₈H₁₂N₃O₄S⁺)

| Tandem MS | Key Fragments | Loss of SO₂N(CH₃)₂ Loss of C₆H₄NO₂ |

Electrochemical Techniques for Compound Analysis

Electrochemical methods can be employed to study the redox properties of this compound, primarily due to the electroactive nitro group. Cyclic Voltammetry (CV) is a common technique for this purpose. In a typical CV experiment, a solution of the compound in a suitable solvent (e.g., acetonitrile or dimethylformamide) with a supporting electrolyte is analyzed. The potential is swept, and the resulting current is measured.

The nitroaromatic group is known to undergo a well-defined, one-electron reduction to a radical anion in aprotic solvents. This process is often reversible or quasi-reversible. The CV of this compound would be expected to show a cathodic peak corresponding to this reduction. The potential at which this reduction occurs provides information about the electron-accepting ability of the molecule. The presence of the electron-donating sulfamide group may shift this potential compared to nitrobenzene (B124822) itself. Such techniques can be developed into sensitive quantitative methods for the compound.

Methods for Diffusion Coefficient Determination

The diffusion coefficient (D) is a fundamental physicochemical property that describes the rate at which a substance moves through a medium due to random molecular motion. This parameter is important in understanding transport phenomena.

One common method for determining the diffusion coefficient of a small molecule in solution is Pulsed-Field Gradient NMR (PFG-NMR). This technique does not require physical separation and can be performed on a standard NMR spectrometer equipped with a gradient coil. In a PFG-NMR experiment, a magnetic field gradient is applied, which spatially encodes the molecules. The signal attenuation as a function of the gradient strength is measured, and this relationship, described by the Stejskal-Tanner equation, allows for the direct calculation of the diffusion coefficient. The experiment can provide insights into the size and shape of the molecule and its interactions with the solvent.

Alternatively, electrochemical methods can be used. For an electroactive species like this compound, the diffusion coefficient can be calculated from cyclic voltammetry data using the Randles-Sevcik equation. This equation relates the peak current of a reversible redox event to the concentration, diffusion coefficient, and scan rate. By measuring the peak current at various scan rates, the diffusion coefficient can be determined.

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-N'-(3-nitrophenyl)sulfamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between a sulfonyl chloride and an amine. A typical route involves reacting 3-nitroaniline with dimethylsulfamoyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . Key factors affecting yield include:
  • Temperature : Controlled room temperature (20–25°C) minimizes side reactions.
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.
  • Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride improves conversion.
    Industrial-scale methods may employ continuous flow systems, but lab-scale synthesis prioritizes purity over throughput .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this sulfamide derivative?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns (e.g., nitro group at the 3-position) and dimethylamine protons (δ ~2.8–3.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., LTQ Orbitrap XL) provides exact mass (C8_8H10_{10}N3_3O4_4S, 256.04 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How do structural modifications, such as halogen substitution, influence antimicrobial activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Halogen Substitution : Introducing Cl or F at the phenyl ring (para to sulfamide) enhances lipophilicity, improving penetration into bacterial membranes (e.g., MIC reduction from 3.91 μM to 1.95 μM against MRSA) .
  • Nitro Group Position : The 3-nitro substituent optimizes hydrogen bonding with folate biosynthesis enzymes (e.g., dihydropteroate synthase, DHPS), critical for antibacterial action .
  • Data Table :
ModificationTarget PathogenMIC (μM)Mechanism
3-NO2_2S. aureus (MRSA)3.91Folate biosynthesis inhibition
4-ClE. coli1.95Enhanced membrane penetration

Q. What computational models predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models charge transfer interactions between the sulfamide group and enzyme active sites (e.g., COX-2 inhibition). The nitro group’s electron-withdrawing effect stabilizes transition states .
  • Molecular Docking : Simulations with DHPS (PDB ID: 1AJ0) show hydrogen bonds between the sulfamide’s oxygen and Arg 63/Arg 218 residues, explaining competitive inhibition .

Q. How does the 3-nitro group impact biological activity compared to positional isomers?

  • Methodological Answer :
  • Meta vs. Para Substitution : The 3-nitro group creates a steric and electronic profile that enhances binding to hydrophobic pockets in enzymes. In contrast, 4-nitro derivatives exhibit reduced solubility, limiting bioavailability .
  • Case Study : 3-Nitrophenyl analogs show 2× higher COX-2 inhibition (IC50_{50} = 0.8 μM) than 4-nitrophenyl derivatives (IC50_{50} = 1.6 μM) in RAW264.7 macrophage assays .

Q. What are the environmental detection methods for this compound and its metabolites?

  • Methodological Answer :
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Quantifies trace levels (LOD = 0.9 pg/mL) in water samples using ion transitions (m/z 215 → 152) .
  • Sample Preparation : Solid-phase extraction (C18 columns) at pH 3 isolates the compound from matrix interferences .

Contradictions and Limitations

  • Antimicrobial vs. Anticonvulsant Activity : While sulfamide derivatives like JNJ-26489112 show anticonvulsant potential via GABA modulation , this compound’s primary research focus remains on antimicrobial mechanisms. Discrepancies arise from substituent effects on target specificity .
  • Metabolite Stability : The compound’s metabolite, N,N-dimethyl-N'-(4-methylphenyl)sulfamide, shows environmental persistence but lacks therapeutic data, necessitating further ecotoxicological studies .

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